molecular formula C27H18ClNO3 B5030232 2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one

2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No. B5030232
M. Wt: 439.9 g/mol
InChI Key: NXEBYZNSFWYTJZ-PCLIKHOPSA-N
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Description

2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is also known as a Schiff base or azomethine derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that the compound acts by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess anti-oxidant properties and protect against oxidative stress-induced damage. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one in lab experiments include its wide range of pharmacological properties, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential as a therapeutic agent for the treatment of various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one. One potential direction is to study its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to investigate its potential as a radioprotective agent for the treatment of cancer. Furthermore, researchers can study its potential as a drug delivery system for targeted drug delivery.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one has been achieved through various methods. One of the most common methods is the condensation reaction between 4-chlorobenzaldehyde and 3-(1-naphthylmethoxy)benzaldehyde in the presence of ammonium acetate and ethanol. This reaction leads to the formation of the Schiff base, which is then cyclized with the help of urea to obtain the final product.

Scientific Research Applications

This compound has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological properties such as anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities. Researchers have also studied its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClNO3/c28-22-13-11-20(12-14-22)26-29-25(27(30)32-26)16-18-5-3-9-23(15-18)31-17-21-8-4-7-19-6-1-2-10-24(19)21/h1-16H,17H2/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEBYZNSFWYTJZ-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)/C=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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